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Compound of Interest

Compound Name: BR-1

Cat. No.: B1192330 Get Quote

Given the ambiguity of "BR-1," this document provides detailed application notes and protocols

for two distinct and highly relevant proteins in life science research that could be referred to by

this abbreviation: BRI1 (BRASSINOSTEROID INSENSITIVE 1), a key receptor in plant steroid

hormone signaling, and BRCA1 (Breast Cancer 1), a critical tumor suppressor protein in

humans.

Section 1: BRI1 (BRASSINOSTEROID INSENSITIVE
1) for Immunoprecipitation
Application Notes
Introduction: BRI1 is a plasma membrane-localized leucine-rich repeat receptor-like kinase that

plays a central role in brassinosteroid (BR) signaling, a pathway crucial for plant growth and

development.[1] Immunoprecipitation (IP) of BRI1 is a fundamental technique used to study its

post-translational modifications (e.g., phosphorylation and ubiquitination), identify interacting

proteins (e.g., its co-receptor BAK1), and elucidate the molecular mechanisms of BR signal

transduction.[1]

Principle of the Assay: Immunoprecipitation of BRI1 involves the use of a specific antibody to

isolate the BRI1 protein from a plant protein extract. The antibody-BRI1 complex is then

captured on a solid support, typically protein A or G agarose beads. After washing away non-

specifically bound proteins, the purified BRI1 and its interacting partners can be eluted and

analyzed by various downstream applications such as Western blotting or mass spectrometry.
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Due to the challenges in raising antibodies against the endogenous BRI1, tagged versions of

the protein (e.g., BRI1-GFP, BRI1-HA) are often used for immunoprecipitation experiments.[1]

Data Presentation: Quantitative Parameters for BRI1 Immunoprecipitation

Parameter Recommendation Source

Starting Material 200 mg of plant tissue [2]

Protein Extract Volume 1 mg of total protein [1]

Antibody Type

Polyclonal or Monoclonal; Anti-

GFP or Anti-HA for tagged

proteins

[1][3]

Antibody Dilution (for Western

Blot)
1:5000 [2][3]

Bead Type

Anti-Tag MicroBeads (e.g.,

GFP-Trap) or Protein A/G

Agarose

[1][4]

Bead Volume

15 µl GFP-trap beads for 200

mg plant material; 50 µl Anti-

Tag MicroBeads for 1 mg

protein

[1][2]

Incubation with

Antibody/Beads

30 minutes on ice

(MicroBeads); 1 hour to

overnight at 4°C (general

protocol)

[1][5]

Wash Buffer
Lysis buffer with reduced

detergent
[1]

Number of Washes 3-5 times [5]

Experimental Protocols
Protocol 1: Immunoprecipitation of Tagged BRI1 from Arabidopsis thaliana
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This protocol is adapted for the immunoprecipitation of tagged BRI1 (e.g., BRI1-GFP) from

plant tissues.[1][4]

Materials:

Arabidopsis thaliana seedlings expressing tagged BRI1

Liquid nitrogen

Mortar and pestle

Extraction Buffer: 250 mM sucrose, 50 mM HEPES-KOH pH 7.5, 5% glycerol, 0.5% Triton X-

100, 50 mM Na4P2O7, 1 mM Na2MoO4, 25 mM NaF, 2 mM DTT, and protease inhibitor

cocktail.[2]

Anti-GFP MicroBeads or GFP-Trap beads

Wash Buffer: Extraction buffer with 0.1% Triton X-100

Elution Buffer: 2x Laemmli sample buffer

Microcentrifuge tubes

Rotating wheel or shaker

Procedure:

Harvest approximately 200 mg of plant tissue, flash-freeze in liquid nitrogen, and grind to a

fine powder using a pre-chilled mortar and pestle.[2]

Resuspend the powder in 1 ml of ice-cold Extraction Buffer.

Homogenize the sample further and then incubate on a rotating wheel at 4°C for 30 minutes

to solubilize microsomal proteins.[1]

Centrifuge the lysate at 20,000 x g for 10 minutes at 4°C to pellet cell debris.[1]
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Transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the protein

extract.

Determine the protein concentration of the extract. Use 1 mg of total protein for the

immunoprecipitation.[1]

Add 15-50 µl of Anti-GFP MicroBeads to the protein extract.[1][2]

Incubate on a rotating wheel for 1-3 hours at 4°C.

Pellet the beads by centrifugation at 500 x g for 1 minute at 4°C.

Discard the supernatant and wash the beads three times with 1 ml of ice-cold Wash Buffer.

After each wash, pellet the beads and carefully remove the supernatant.

After the final wash, remove all residual wash buffer.

Elute the immunoprecipitated proteins by adding 50 µl of 2x Laemmli sample buffer to the

beads and boiling at 95°C for 5 minutes.

Centrifuge the beads and collect the supernatant for analysis by SDS-PAGE and Western

blotting.

Signaling Pathway and Experimental Workflow
BRI1 Signaling Pathway
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Caption: Simplified BRI1 signaling pathway.
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Immunoprecipitation Workflow for BRI1
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Caption: Experimental workflow for BRI1 immunoprecipitation.

Section 2: BRCA1 (Breast Cancer 1) for
Immunoprecipitation
Application Notes
Introduction: BRCA1 is a tumor suppressor protein that plays a crucial role in DNA repair, cell

cycle checkpoint control, and maintaining genomic stability.[6] Germline mutations in the

BRCA1 gene are associated with an increased risk of breast and ovarian cancers.[6]

Immunoprecipitation is a vital technique for studying the function of BRCA1, particularly for

identifying its numerous interacting protein partners and understanding its role in various

protein complexes, such as the BRCA1-A, -B, and -C complexes.[7]

Principle of the Assay: Co-immunoprecipitation (Co-IP) is frequently used to study BRCA1

protein-protein interactions. An antibody targeting either BRCA1 or a known interacting partner

is used to pull down the entire protein complex from a cell lysate. The components of this

complex are then identified by Western blotting or mass spectrometry. Validated antibodies are

critical for the success of BRCA1 IP experiments.[8]

Data Presentation: Quantitative Parameters for BRCA1 Immunoprecipitation
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Parameter Recommendation Source

Starting Material 1-5 x 10^7 cells [5]

Lysis Buffer Volume 1 ml for 1-5 x 10^7 cells [5]

Protein Concentration 1-2 mg/ml [5]

Antibody Type
Validated Polyclonal or

Monoclonal antibodies
[8]

Antibody Dilution (for IP) 1:100 [9]

Bead Type
Protein A/G Agarose or

Magnetic Beads
[8][10]

Bead Volume 20 µl of 50% slurry [10]

Incubation with Antibody Overnight at 4°C [10]

Incubation with Beads 1-3 hours at 4°C [10]

Wash Buffer
Lysis buffer or a modification

thereof
[10]

Number of Washes 3-5 times [10]

Experimental Protocols
Protocol 2: Co-Immunoprecipitation of BRCA1 from Human Cell Lines

This protocol is designed for the co-immunoprecipitation of BRCA1 and its interacting partners

from cultured human cells.[8][10]

Materials:

Human cell line (e.g., U2OS, 293T)

Phosphate-Buffered Saline (PBS), ice-cold

Lysis Buffer: 10 mM Tris-HCl [pH 7.5], 150 mM NaCl, 0.5% Nonidet P-40, 5 mM EDTA,

supplemented with protease and phosphatase inhibitor cocktails.[8]
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Anti-BRCA1 antibody (validated for IP)

Isotype control IgG

Protein A/G agarose beads

Wash Buffer: Lysis Buffer

Elution Buffer: 2x Laemmli sample buffer

Microcentrifuge tubes

Rotating wheel or shaker

Procedure:

Culture cells to 80-90% confluency.

Wash cells twice with ice-cold PBS.

Lyse the cells by adding 1 ml of ice-cold Lysis Buffer per 10 cm dish. Scrape the cells and

transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.

Pre-clear the lysate by adding 20 µl of Protein A/G agarose beads and incubating on a

rotator for 1 hour at 4°C.

Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube.

Add the anti-BRCA1 antibody (e.g., at a 1:100 dilution) to the pre-cleared lysate.[9] For a

negative control, add an equivalent amount of isotype control IgG to a separate tube of

lysate.

Incubate with gentle rocking overnight at 4°C.[10]
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Add 20 µl of Protein A/G agarose bead slurry and incubate for an additional 1-3 hours at 4°C.

[10]

Collect the bead-antibody-protein complexes by centrifugation at 500 x g for 1 minute at 4°C.

Wash the pellet five times with 1 ml of ice-cold Wash Buffer.[10]

After the final wash, aspirate the supernatant completely.

Elute the proteins by resuspending the pellet in 50 µl of 2x Laemmli sample buffer and

boiling for 5 minutes.

Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and

Western blotting.

Signaling Pathway and Experimental Workflow
BRCA1 Interaction Network in DNA Damage Response
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Caption: BRCA1's central role in the DNA damage response network.
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Co-Immunoprecipitation Workflow for BRCA1
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Caption: Experimental workflow for BRCA1 co-immunoprecipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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